molecular formula C20H21N3O3 B4978603 3-[1-(5-Phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-2-YL]-5-(propan-2-YL)-1,2-oxazole

3-[1-(5-Phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-2-YL]-5-(propan-2-YL)-1,2-oxazole

Cat. No.: B4978603
M. Wt: 351.4 g/mol
InChI Key: BXZMJGAIWOQGLM-UHFFFAOYSA-N
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Description

3-[1-(5-Phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-2-YL]-5-(propan-2-YL)-1,2-oxazole is a complex organic compound featuring an oxazole ring, a pyrrolidine ring, and a phenyl group. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazole derivatives typically involves several key methods:

Industrial Production Methods

Industrial production of oxazole derivatives often employs scalable methods such as:

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Oxazole derivatives, including 3-[1-(5-Phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-2-YL]-5-(propan-2-YL)-1,2-oxazole, have a wide range of applications:

Mechanism of Action

The mechanism of action of oxazole derivatives often involves interaction with biological targets such as enzymes and receptors. These interactions can lead to inhibition or activation of specific pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Properties

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)-[2-(5-propan-2-yl-1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-13(2)18-11-15(21-25-18)17-9-6-10-23(17)20(24)16-12-19(26-22-16)14-7-4-3-5-8-14/h3-5,7-8,11-13,17H,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZMJGAIWOQGLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NO1)C2CCCN2C(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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